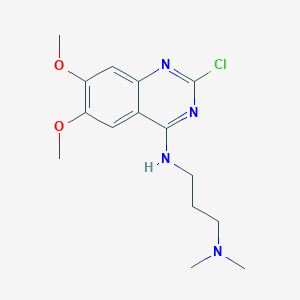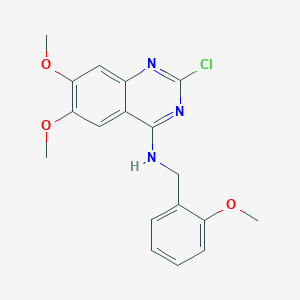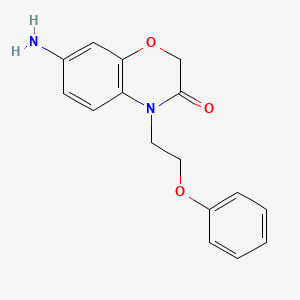
4-Chloro-2-methyl-6-phenoxyquinoline
Descripción general
Descripción
4-Chloro-2-methyl-6-phenoxyquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a phenoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-phenoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline as the starting material.
Chlorination: The 4-position of 2-methylquinoline is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Phenoxylation: The 6-position is then modified by introducing the phenoxy group through a reaction with phenol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-methyl-6-phenoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-6-phenoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-methyl-6-phenoxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Chloro-2-methyl-6-phenoxyquinoline is compared with other similar compounds to highlight its uniqueness:
4-Chloro-6-methoxy-2-methylquinoline: Similar structure but with a methoxy group instead of a phenoxy group.
3-Nitro-4-quinolinol: Contains a nitro group at the 3-position and a hydroxyl group at the 4-position.
These compounds differ in their functional groups and, consequently, their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Would you like more information on any specific aspect of this compound?
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-phenoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-11-9-15(17)14-10-13(7-8-16(14)18-11)19-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHSBAHVMIEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290029 | |
| Record name | 4-Chloro-2-methyl-6-phenoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-53-4 | |
| Record name | 4-Chloro-2-methyl-6-phenoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924871-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-6-phenoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2-Chloroquinazolin-4-yl)amino]propan-2-ol](/img/structure/B7793850.png)
![2-[(2-chloro-4-quinazolinyl)amino]-1-butanol, AldrichCPR](/img/structure/B7793853.png)

![2-chloro-6,7-dimethoxy-N-[4-(4-methylpiperazin-1-yl)butyl]quinazolin-4-amine](/img/structure/B7793872.png)




